Cas no 112652-61-6 ((2R)-3-(4-chlorophenoxy)propane-1,2-diol)
112652-61-6 structure
Product Name:(2R)-3-(4-chlorophenoxy)propane-1,2-diol
N.o CAS:112652-61-6
MF:C9H11ClO3
MW:202.634842157364
CID:1203750
PubChem ID:6918886
Update Time:2025-06-08
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,2-Propanediol, 3-(4-chlorophenoxy)-, (2R)-
- (R)-3-(4-chlorophenoxy)propane-1,2-diol
- (2R)-3-(4-chlorophenoxy)propane-1,2-diol
- (R)-glycerol alpha-p-chlorophenyl ether
- (2R)-3-(4-chlorophenoxy)-1,2-propanediol
- UNII-471UZB51YK
- (2R)-3-(p-chlorophenoxy)-1,2-propanediol
- 471UZB51YK
- PD132884
- ,2-PROPANEDIOL, 3-(4-CHLOROPHENOXY)-, (2R)-
- (R)-p-chlorophenyl-alpha-glyceryl ether
- CHEBI:59479
- (2R)-3-(p-chlorophenoxy)propane-1,2-diol
- Q27126732
- (R)-chlorphenesin
- Chlorphenesin, (R)-
- SCHEMBL21194
- EN300-27115298
- 112652-61-6
-
- Inchi: 1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m1/s1
- Chave InChI: MXOAEAUPQDYUQM-MRVPVSSYSA-N
- SMILES: ClC1C=CC(=CC=1)OC[C@@H](CO)O
Propriedades Computadas
- Massa Exacta: 202.03973
- Massa monoisotópica: 202.0396719g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 135
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.2
- Superfície polar topológica: 49.7Ų
Propriedades Experimentais
- PSA: 49.69
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27115298-0.1g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-27115298-0.25g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
| Enamine | EN300-27115298-0.5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
| Enamine | EN300-27115298-1g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 1g |
$485.0 | 2023-09-11 | ||
| Enamine | EN300-27115298-2.5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| Enamine | EN300-27115298-5g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 5g |
$1406.0 | 2023-09-11 | ||
| Enamine | EN300-27115298-10g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 10g |
$2085.0 | 2023-09-11 | ||
| Enamine | EN300-27115298-0.05g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-27115298-1.0g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
| Enamine | EN300-27115298-5.0g |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol |
112652-61-6 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 |
(2R)-3-(4-chlorophenoxy)propane-1,2-diol Literatura Relacionada
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
112652-61-6 ((2R)-3-(4-chlorophenoxy)propane-1,2-diol) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel